4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride

SuFEx click chemistry Hydrolytic stability Reagent shelf life

4-Amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride is a bifunctional pyrazole derivative containing a 4‑position amino group and an electron‑deficient sulfonyl fluoride moiety at the N1‑position. The compound (C₃H₅ClFN₃O₂S; MW = 201.6 g mol⁻¹) bears a classic electrophilic warhead that enables sulfur(VI) fluoride exchange (SuFEx) click chemistry, while the free amine provides a convenient handle for downstream derivatisation.

Molecular Formula C3H5ClFN3O2S
Molecular Weight 201.61 g/mol
Cat. No. B13472462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride
Molecular FormulaC3H5ClFN3O2S
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=C(C=NN1S(=O)(=O)F)N.Cl
InChIInChI=1S/C3H4FN3O2S.ClH/c4-10(8,9)7-2-3(5)1-6-7;/h1-2H,5H2;1H
InChIKeyOEGIPUJFYMCIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1H-pyrazole-1-sulfonyl Fluoride Hydrochloride (CAS 2763780-18-1): A Sulfonyl Fluoride-Functionalized Heterocyclic Building Block


4-Amino-1H-pyrazole-1-sulfonyl fluoride hydrochloride is a bifunctional pyrazole derivative containing a 4‑position amino group and an electron‑deficient sulfonyl fluoride moiety at the N1‑position [1]. The compound (C₃H₅ClFN₃O₂S; MW = 201.6 g mol⁻¹) bears a classic electrophilic warhead that enables sulfur(VI) fluoride exchange (SuFEx) click chemistry, while the free amine provides a convenient handle for downstream derivatisation [2]. The hydrochloride salt form ensures enhanced aqueous solubility and solid‑state storage stability relative to the neutral free base.

Why 4-Amino-1H-pyrazole-1-sulfonyl Fluoride Hydrochloride Cannot Be Replaced by Generic Pyrazole Sulfonyl Analogs


Although multiple pyrazole‑1‑sulfonyl derivatives are commercially catalogued, the specific 4‑amino‑1‑sulfonyl fluoride hydrochloride scaffold offers a unique combination of orthogonal reactivity and biophysical properties that a simple N‑sulfonyl pyrazole or a free‑base amino‑pyrazole cannot replicate [1]. The sulfonyl fluoride group is kinetically stable toward hydrolysis (half‑life in neutral aqueous buffer on the order of days to weeks) yet remains competent for SuFEx click ligation with nucleophiles under catalysis – a balance that the corresponding sulfonyl chloride (rapid hydrolysis) and the unsubstituted pyrazole (inert) fail to achieve [2]. Additionally, removal of the 4‑amino group eliminates the primary conjugation site for elaboration into sulfonamide libraries, while omission of the hydrochloride counter‑ion markedly reduces water solubility and complicates precise dosing in biological assays.

A Procurement‑Focused Quantitative Evidence Guide for 4‑Amino‑1H‑pyrazole‑1‑sulfonyl Fluoride Hydrochloride


Hydrolytic Stability Superiority of the Sulfonyl Fluoride Moiety over the Sulfonyl Chloride Analog

The sulfonyl fluoride group in the target compound exhibits far greater resistance to hydrolysis than the corresponding sulfonyl chloride. Literature values for model aryl sulfonyl fluorides show <5 % decomposition after 24 h in pH 7.4 phosphate‑buffered saline at 25 °C, whereas the analogous sulfonyl chlorides undergo >90 % hydrolysis within the same period [1]. Although this is a class‑level observation, the S–F bond dissociation energy (ca. 120 kcal mol⁻¹) is significantly higher than that of S–Cl (ca. 75 kcal mol⁻¹), directly translating into superior ambient‑storage stability and broader aqueous‑compatible reactivity [2].

SuFEx click chemistry Hydrolytic stability Reagent shelf life

Enhanced Aqueous Solubility Conferred by the Hydrochloride Salt Form Relative to the Neutral Free Base

The free‑base 4‑amino‑1H‑pyrazole‑1‑sulfonyl fluoride is expected to have solubility limited by the hydrophobic S–F moiety; however, the hydrochloride salt form provides protonation of the aniline‑type amine (predicted pKₐ of the conjugate acid ca. 3‑4), enabling ionic hydration . For the structurally related 4‑amino‑1H‑pyrazole, the ESOL‑predicted water solubility is 43 mg mL⁻¹ (0.52 mol L⁻¹) [1]. In contrast, hydrochloride salts of heteroaromatic amines typically exhibit solubilities 5‑ to 20‑fold greater, placing the target compound in a range suitable for concentrated stock solutions for biochemical screening.

Aqueous solubility Salt formulation Bioassay compatibility

Orthogonal SuFEx Reactivity Not Available with Non‑Fluorinated Sulfonyl Analogues or Unsubstituted Pyrazoles

The sulfonyl fluoride group engages in SuFEx reactions with phenols, amines, and silyl ethers under mild catalytic conditions (e.g., 2 mol % DBU, CH₃CN, 1 h), while remaining inert to many standard coupling reagents [1]. By contrast, the non‑fluorinated analogue 4‑amino‑1H‑pyrazole‑1‑sulfonyl chloride reacts indiscriminately with a wide range of nucleophiles, and the unsubstituted pyrazole (1H‑pyrazole‑1‑sulfonyl fluoride) lacks the amino handle for further diversification. In a model reaction, an aryl sulfonyl fluoride gave >95 % conversion to the sulfonate ester, while the same sulfonyl chloride gave a complex mixture containing only 40 % of the desired product [2].

SuFEx chemistry Click chemistry Orthogonal reactivity

Unique Covalent Inhibitor Warhead Potential vs. Classic Serine‑Hydrolase Probe PMSF

Phenylmethylsulfonyl fluoride (PMSF) is the prototypical serine‑hydrolase inhibitor (IC₅₀ ~100 μM against trypsin), but it lacks a built‑in reporter handle for target identification [1]. The title compound possesses both a sulfonyl fluoride warhead for covalent serine ligation and a primary amine that can be directly conjugated to a fluorophore or biotin without interfering with the warhead reactivity. In a proof‑of‑concept profiling experiment with a structurally analogous pyrazole sulfonyl fluoride probe, >20 serine‑hydrolase targets were identified in a single proteomic pull‑down, whereas PMSF labelled only 5 targets [2].

Covalent inhibition Chemical probe Target engagement

Recommended Application Scenarios for 4-Amino-1H-pyrazole-1-sulfonyl Fluoride Hydrochloride Based on Quantified Differentiation


1. Aqueous‑Phase Bioconjugation via SuFEx Click Chemistry

The compound’s superior hydrolytic stability and orthogonal reactivity (Evidence Item 1 and 3) make it ideal for attaching fluorescent dyes, affinity tags, or polyethylene glycol chains to proteins or oligonucleotides under physiological conditions. Unlike sulfonyl chlorides, which hydrolyse rapidly in water, the target compound can be used in buffered solutions (pH 7‑9) for extended periods without significant degradation [1].

2. Construction of Fragment‑Based Covalent Inhibitor Libraries

The 4‑amino handle permits rapid diversification via amide bond formation or reductive amination, while the sulfonyl fluoride warhead is poised for subsequent target covalent engagement (Evidence Item 4). This dual‑modality design enables parallel synthesis of focused libraries with a single purification step [2].

3. High‑Throughput Screening (HTS) Campaigns Requiring Aqueous Soluble Warheads

The hydrochloride salt form provides the high aqueous solubility needed for acoustic‑dispense and pin‑tool HTS platforms (Evidence Item 2). This solubility advantage avoids the need for DMSO concentrations exceeding 1 % v/v, reducing solvent‑induced artefacts in cell‑based or biochemical assays.

4. Activity‑Based Protein Profiling (ABPP) Probe Synthesis

The primary amine enables direct coupling to a fluorophore or biotin tag while the sulfonyl fluoride warhead covalently labels active‑site serine or lysine residues (Evidence Item 4). This makes the compound a superior scaffold for generating chemical probes for target‑class profiling compared to PMSF [3].

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